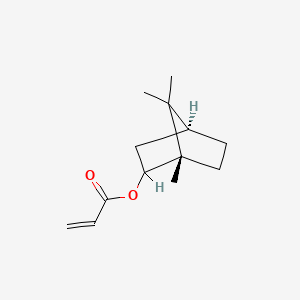
イソボルニルアクリレート
概要
説明
Isobornyl acrylate is an organic compound that belongs to the class of acrylate esters. It is derived from isoborneol and acrylic acid. This compound is known for its unique bicyclic structure, which imparts significant rigidity and thermal stability to the polymers formed from it. Isobornyl acrylate is widely used in the production of various polymers, coatings, and adhesives due to its excellent adhesion properties, good chemical resistance, and low shrinkage .
科学的研究の応用
Isobornyl acrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Employed in the formulation of drug delivery systems due to its biocompatibility and stability.
Industry: Widely used in the production of UV-curable coatings, adhesives, and inks.
作用機序
Target of Action
Isobornyl acrylate, also known as Acrylic acid, isobornyl ester, IX0PRH184P, (1R,2R,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate, or Sartomer 506, is primarily targeted towards the production of polymers, coatings, and adhesives . It is particularly useful in UV/EB curing formulations .
Mode of Action
Isobornyl acrylate is a monofunctional reactive diluent that polymerizes when exposed to sources of free radicals . The bicyclic structure of Isobornyl acrylate gives rise to polymers of increased Tg (glass transition temperature), while its monofunctionality minimizes crosslinking . This results in coatings and inks with good hardness and resiliency combined with flexibility and impact resistance .
Biochemical Pathways
The primary biochemical pathway involved in the action of Isobornyl acrylate is the polymerization process, which occurs when the compound is exposed to sources of free radicals . The resulting polymers have increased Tg due to the bicyclic structure of Isobornyl acrylate .
Pharmacokinetics
It’s important to note that the compound has low viscosity and a wide range of compatibility with oligomers , which may influence its behavior in various formulations.
Result of Action
The polymerization of Isobornyl acrylate results in polymers with increased Tg, good hardness, and resiliency, combined with flexibility and impact resistance . These properties make it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .
Action Environment
The action of Isobornyl acrylate can be influenced by environmental factors. For instance, exposure to high temperature conditions, direct sunlight, ignition sources, oxidizing agents, alkalis, or acids might cause uncontrollable polymerization of the product with the generation of heat . Therefore, care should be taken to control the environment in which Isobornyl acrylate is used to ensure safe and effective polymerization .
生化学分析
Biochemical Properties
Isobornyl acrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with free radicals, which are highly reactive atoms or molecules with unpaired electrons. These interactions lead to the formation of polymers with enhanced thermal resistance and low shrinkage . The compound’s interaction with free radicals is crucial for its function as a reactive diluent in UV/EB curing applications .
Cellular Effects
Isobornyl acrylate has been identified as a skin sensitizer, with several cases of contact sensitization in humans being exposure-related . It has been shown to cause sensitizing effects on the skin, confirmed by a positive result in a local lymph node assay . The compound’s impact on cellular processes includes its role as a monomer in UV-curing acrylic resins or adhesives, where it can be used in high concentrations .
Molecular Mechanism
At the molecular level, isobornyl acrylate exerts its effects through polymerization when exposed to sources of free radicals . This process involves the formation of polymers with increased glass transition temperature and thermal stability . The compound’s bicyclic structure contributes to its ability to form polymers with good hardness and resiliency . Additionally, isobornyl acrylate’s interaction with free radicals is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, isobornyl acrylate has been shown to have good stability and low shrinkage properties . Its effects over time include maintaining flexibility and hardness in UV/EB cured products . The compound’s stability is crucial for its use in various applications, including coatings and inks . Long-term effects on cellular function have been observed, particularly in terms of its sensitizing potential .
Dosage Effects in Animal Models
Studies on the dosage effects of isobornyl acrylate in animal models have shown that it can cause skin sensitization at high concentrations . The compound’s effects vary with different dosages, with higher doses leading to increased sensitization potential . Threshold effects have been observed, indicating that lower doses may not cause significant adverse effects .
Metabolic Pathways
Isobornyl acrylate is involved in metabolic pathways that include interactions with free radicals during polymerization . The compound’s bicyclic structure and monofunctionality contribute to its role in these pathways, leading to the formation of polymers with enhanced thermal resistance and low shrinkage . The metabolic flux and metabolite levels are influenced by the compound’s interactions with free radicals .
Transport and Distribution
Within cells and tissues, isobornyl acrylate is transported and distributed through interactions with free radicals . The compound’s ability to polymerize when exposed to sources of free radicals is a key aspect of its transport and distribution . This process ensures that isobornyl acrylate can effectively function as a reactive diluent in various applications .
Subcellular Localization
Isobornyl acrylate’s subcellular localization is influenced by its interactions with free radicals and its ability to polymerize . The compound’s bicyclic structure and monofunctionality contribute to its localization within specific compartments or organelles . These interactions are crucial for its activity and function in various applications, including coatings and inks .
準備方法
Synthetic Routes and Reaction Conditions
Isobornyl acrylate can be synthesized through a condensation reaction between isoborneol and acrylic acid or acrylic anhydride in the presence of a catalyst. The reaction typically involves heating the reactants in a solvent, such as toluene, and using a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Another method involves the reaction of camphene with acrylic acid in the presence of a cationic acid ion-exchange resin as a catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of isobornyl acrylate often employs a continuous process where isoborneol and acrylic acid are fed into a reactor containing a catalyst. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. The product is then separated and purified through distillation .
化学反応の分析
Types of Reactions
Isobornyl acrylate undergoes various types of chemical reactions, including:
Polymerization: It can polymerize when exposed to free radicals, forming polymers with increased glass transition temperature and improved mechanical properties.
Esterification: It can react with alcohols to form esters.
Addition Reactions: It can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Free Radical Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Major Products
Polymers: High-performance polymers with excellent thermal stability and mechanical strength.
Esters: Various esters formed through esterification reactions.
類似化合物との比較
Similar Compounds
Isobornyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
Acrylic acid isobornyl ester: Another name for isobornyl acrylate.
Uniqueness
Isobornyl acrylate is unique due to its combination of high rigidity, thermal stability, and low shrinkage. Its bicyclic structure imparts significant mechanical strength to the polymers formed from it, making it a preferred choice for applications requiring high-performance materials .
特性
CAS番号 |
5888-33-5 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10?,13+/m0/s1 |
InChIキー |
PSGCQDPCAWOCSH-BOURZNODSA-N |
異性体SMILES |
C[C@]12CC[C@H](C1(C)C)CC2OC(=O)C=C |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
正規SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
| 5888-33-5 | |
物理的記述 |
Pellets or Large Crystals; NKRA; Liquid |
ピクトグラム |
Irritant; Environmental Hazard |
関連するCAS |
30323-87-6 |
同義語 |
isobornyl acrylate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


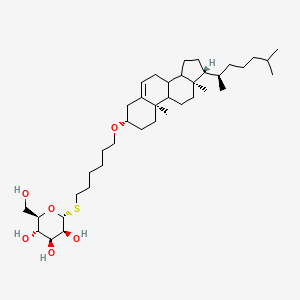
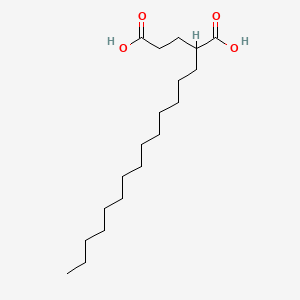
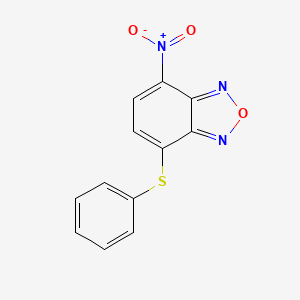
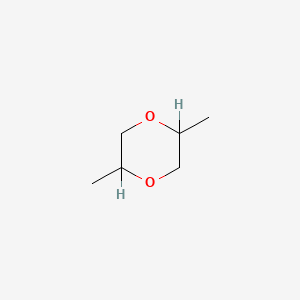
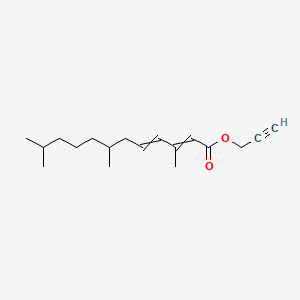

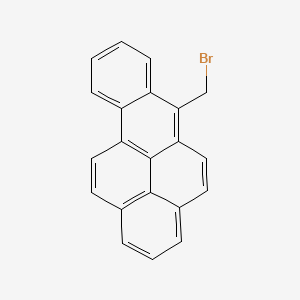

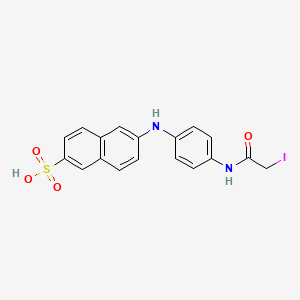
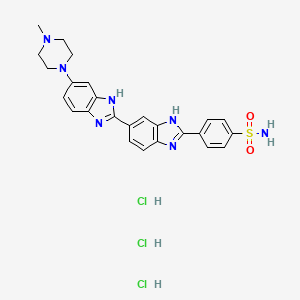
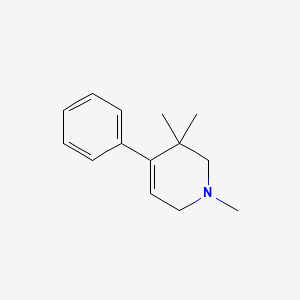
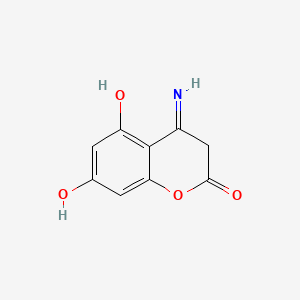
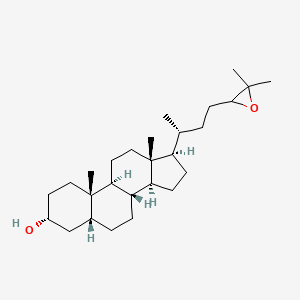
![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)
